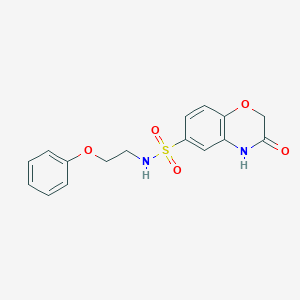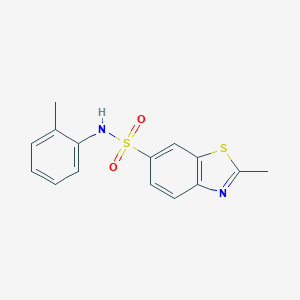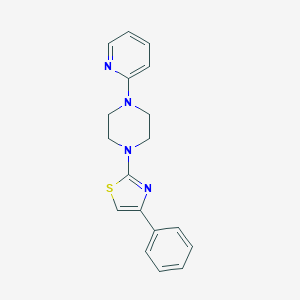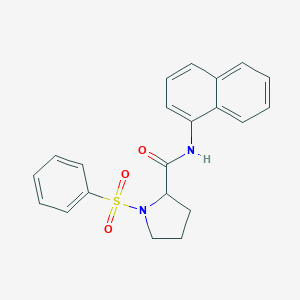![molecular formula C18H13F4NO3S B299603 N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)
N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide, commonly known as TNF-α inhibitor, is a chemical compound used in scientific research to inhibit the activity of tumor necrosis factor-alpha (TNF-α). TNF-α is a cytokine that plays a crucial role in the immune system's response to inflammation and infection. Overproduction of TNF-α has been associated with several inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. TNF-α inhibitors have been developed to treat these conditions by reducing inflammation and suppressing the immune system's response.
Wirkmechanismus
TNF-α inhibitor works by binding to TNF-α and preventing it from binding to its receptors on the surface of cells. This prevents the activation of downstream signaling pathways that lead to inflammation and immune system activation. By inhibiting TNF-α, TNF-α inhibitor reduces inflammation and suppresses the immune system's response.
Biochemical and Physiological Effects:
TNF-α inhibitor has several biochemical and physiological effects. It reduces the production of inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to sites of inflammation. It also reduces the number of activated immune cells, such as T cells and macrophages, which are involved in the immune response. TNF-α inhibitor has been shown to reduce joint swelling and pain in patients with rheumatoid arthritis, improve symptoms in patients with Crohn's disease, and reduce skin lesions in patients with psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
TNF-α inhibitor has several advantages for lab experiments. It is highly specific for TNF-α and does not affect other cytokines or chemokines. It is also available in highly pure form, which makes it suitable for biochemical and biophysical studies. However, TNF-α inhibitor has some limitations for lab experiments. It can be expensive to produce, and its effects can be difficult to quantify in vitro.
Zukünftige Richtungen
There are several future directions for the use of TNF-α inhibitor in scientific research. One direction is the development of new TNF-α inhibitors with improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the use of TNF-α inhibitor in combination with other drugs to enhance its therapeutic effects. TNF-α inhibitor may also be useful in the treatment of other inflammatory diseases, such as multiple sclerosis and lupus. Finally, TNF-α inhibitor may have potential applications in the treatment of cancer, either as a standalone therapy or in combination with other cancer treatments.
Synthesemethoden
The synthesis of TNF-α inhibitor involves several steps. The first step is the preparation of 2-naphthalenesulfonamide, which is achieved by reacting naphthalene with sulfuric acid and ammonium nitrate. The second step is the preparation of 2-(1,1,2,2-tetrafluoroethoxy)phenylamine, which is achieved by reacting 2-fluoroaniline with tetrafluoroethylene oxide. The final step is the coupling of 2-(1,1,2,2-tetrafluoroethoxy)phenylamine with 2-naphthalenesulfonamide using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Wissenschaftliche Forschungsanwendungen
TNF-α inhibitor has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in treating several inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis. TNF-α inhibitor has also been studied for its potential use in cancer treatment, as TNF-α is involved in the growth and development of cancer cells.
Eigenschaften
Molekularformel |
C18H13F4NO3S |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H13F4NO3S/c19-17(20)18(21,22)26-16-8-4-3-7-15(16)23-27(24,25)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17,23H |
InChI-Schlüssel |
SVTMQJSIBRVWDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3OC(C(F)F)(F)F |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC=C3OC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)
![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)


![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)
![2-[(2-Chlorophenoxy)methyl]benzoic acid](/img/structure/B299532.png)
![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)
![1-[2-(2-Methylphenoxy)ethyl]-3-phenylthiourea](/img/structure/B299537.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B299539.png)
![N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B299540.png)
